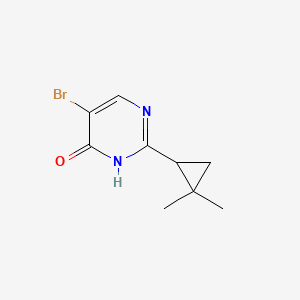

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one

Description

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is a brominated pyrimidinone derivative characterized by a 2,2-dimethylcyclopropyl substituent at position 2 and a bromine atom at position 3. The 2,2-dimethylcyclopropyl group likely contributes to steric hindrance, influencing reactivity and interaction with biological targets.

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

5-bromo-2-(2,2-dimethylcyclopropyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H11BrN2O/c1-9(2)3-5(9)7-11-4-6(10)8(13)12-7/h4-5H,3H2,1-2H3,(H,11,12,13) |

InChI Key |

VIHMHRHDJOVXQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1C2=NC=C(C(=O)N2)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 2,2-dimethylcyclopropylamine with a brominated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidinone derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted pyrimidinones, oxidized pyrimidinone derivatives, and reduced dihydropyrimidine derivatives. These products can further undergo functionalization to yield a variety of biologically active compounds.

Scientific Research Applications

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and selectivity towards target enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural differences between the target compound and related pyrimidinone derivatives:

Key Observations :

- The cyclopropyl group in the target compound distinguishes it from analogs with methyl, aryl, or heterocyclic substituents (e.g., oxadiazole in ). This group may enhance metabolic stability compared to aliphatic chains in bromacil .

- Bromine at position 5 is a common feature across all listed compounds, suggesting its role in electronic modulation or binding interactions.

Biological Activity

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a bromine atom and a dimethylcyclopropyl group. Its molecular formula is , and it exhibits unique properties due to the presence of the bromine atom and the cyclic structure.

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one exhibit significant antimicrobial properties. For example, derivatives of dihydropyrimidines have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds can inhibit bacterial growth at concentrations as low as 10 µg/mL .

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases . Specifically, 5-bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes related to metabolic pathways. Dihydropyrimidines have been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism. This inhibition can lead to increased levels of uracil and thymine in cells, potentially affecting DNA synthesis and repair mechanisms .

The biological activity of 5-bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is thought to involve several mechanisms:

- Interaction with DNA : The compound may intercalate into DNA structures, disrupting replication and transcription processes.

- Enzyme Modulation : By inhibiting specific enzymes like DPD, it alters cellular metabolism and promotes cytotoxicity in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various dihydropyrimidines against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyrimidine structure significantly influenced antibacterial potency .

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with dihydropyrimidine derivatives led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that these compounds activated apoptotic pathways involving caspase-3 and caspase-9 .

Data Summary Table

Q & A

Q. Q1: What are the established synthetic routes for 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

Answer : The compound can be synthesized via cyclocondensation reactions involving substituted β-keto esters and urea derivatives under acidic conditions. For example, Claisen-Schmidt condensation (see ) followed by bromination at the 5-position is a common pathway. Yield optimization requires precise control of temperature (60–80°C) and catalyst selection (e.g., HCl vs. Lewis acids like FeCl₃). reports a 72% yield using microwave-assisted synthesis, which reduces side-product formation compared to traditional reflux methods. Bromination efficiency depends on the stoichiometry of N-bromosuccinimide (NBS) and reaction time (typically 6–8 hours under inert atmosphere).

Q. Q2: How is the structural integrity of this compound validated post-synthesis?

Answer : Combined spectroscopic techniques are critical:

- 1H/13C NMR : Key signals include the cyclopropane methyl groups (δ 1.1–1.3 ppm) and the dihydropyrimidinone carbonyl (δ 165–170 ppm) .

- HRMS : Molecular ion peaks ([M+H]+) should align with theoretical m/z values (e.g., ~283.05 Da for C₉H₁₁BrN₂O).

- X-ray crystallography (if feasible): Confirms the cyclopropane ring geometry and bromine positioning .

Advanced Research Questions

Q. Q3: What computational methods are suitable to predict the reactivity of the cyclopropane ring in this compound?

Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model ring strain (∼27 kcal/mol for 2,2-dimethylcyclopropyl) and predict sites for electrophilic/nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals the HOMO-LUMO gap (~4.5 eV), indicating moderate reactivity. Molecular dynamics simulations further assess stability in solvents like DMSO or THF .

Q. Q4: How do contradictory spectral data (e.g., NMR splitting patterns) arise in derivatives of this compound, and how can they be resolved?

Answer : Contradictions often stem from:

- Dynamic effects : Rotamers of the cyclopropane ring cause signal splitting. Variable-temperature NMR (VT-NMR) at −40°C to 25°C can freeze conformers .

- Solvent polarity : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) alter hydrogen-bonding interactions, shifting dihydropyrimidinone proton signals.

Resolution requires cross-validation with 2D NMR (COSY, HSQC) and computational NOE simulations .

Q. Q5: What strategies optimize the compound’s bioavailability for pharmacological studies?

Answer :

- LogP adjustment : Introducing hydrophilic groups (e.g., hydroxyl or amine) via C-3 or C-4 modifications improves solubility.

- Prodrug design : Esterification of the carbonyl group enhances membrane permeability, with enzymatic cleavage in vivo .

- Cocrystallization : Coformers like succinic acid improve dissolution rates (see for analogous pyrimidine derivatives).

Mechanistic and Analytical Challenges

Q. Q6: Why does bromination at the 5-position dominate over other positions in this dihydropyrimidinone scaffold?

Answer : The electron-rich dihydropyrimidinone ring directs electrophilic bromination to the 5-position due to resonance stabilization. Computational studies (NBO analysis) show higher electron density at C-5 (~−0.45 e) compared to C-3 (~−0.32 e) . Steric hindrance from the 2,2-dimethylcyclopropyl group further disfavors substitution at adjacent positions.

Q. Q7: How can researchers resolve discrepancies between theoretical and experimental UV-Vis spectra?

Answer :

- Solvent effects : TD-DFT calculations must account for solvent polarity (e.g., IEFPCM model for ethanol).

- Aggregation : Concentration-dependent aggregation (e.g., >1 mM in ethanol) red-shifts absorbance peaks. Dilute solutions (<0.1 mM) mitigate this .

- Impurity interference : HPLC purity checks (>98%) are essential before spectral analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.